N-(2-fluorophenyl)-N'-(4-iodo-2-methylphenyl)urea
Overview
Description
N-(2-fluorophenyl)-N'-(4-iodo-2-methylphenyl)urea, also known as FIPI, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent. FIPI has been shown to have promising results in various scientific research applications, including cancer treatment and inflammation reduction.
Mechanism of Action
N-(2-fluorophenyl)-N'-(4-iodo-2-methylphenyl)urea works by inhibiting the activity of phospholipase D, an enzyme that is involved in the production of phosphatidic acid. Phosphatidic acid is a lipid messenger that plays a crucial role in various cellular processes, including cell survival, growth, and proliferation. By inhibiting the activity of phospholipase D, this compound reduces the production of phosphatidic acid, leading to the inhibition of cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-fluorophenyl)-N'-(4-iodo-2-methylphenyl)urea is its specificity towards phospholipase D, making it a potential candidate for the development of targeted therapies. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-(2-fluorophenyl)-N'-(4-iodo-2-methylphenyl)urea research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases. Additionally, the development of more potent and selective this compound analogs could lead to the development of more effective therapies.
Scientific Research Applications
N-(2-fluorophenyl)-N'-(4-iodo-2-methylphenyl)urea has been extensively studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising applications is in cancer treatment. This compound has been shown to inhibit the growth and proliferation of cancer cells by interfering with the signaling pathways involved in cell survival and growth. This makes it a potential candidate for the development of anticancer drugs.
Another application of this compound is in inflammation reduction. This compound has been shown to inhibit the activity of phospholipase D, an enzyme that plays a crucial role in the inflammatory response. This makes it a potential candidate for the development of anti-inflammatory drugs.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-iodo-2-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FIN2O/c1-9-8-10(16)6-7-12(9)17-14(19)18-13-5-3-2-4-11(13)15/h2-8H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGWOPCUKYWPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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